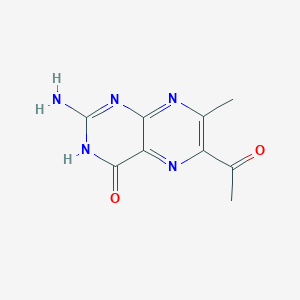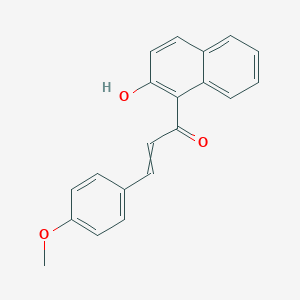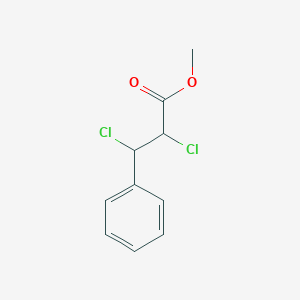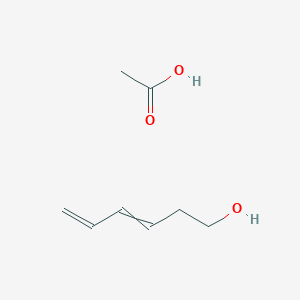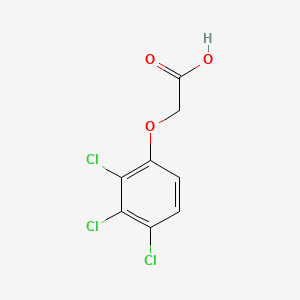
Acetic acid, (2,3,4-trichlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,3,4-trichlorophenoxy)- is a synthetic organic compound belonging to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further linked to an acetic acid moiety. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broad-leafed weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,4-trichlorophenoxy)- typically involves the reaction of 2,3,4-trichlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:
2,3,4-Trichlorophenol+Chloroacetic acidNaOHAcetic acid, (2,3,4-trichlorophenoxy)−
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,3,4-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,3,4-trichlorophenoxy)- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development due to its herbicidal properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Wirkmechanismus
The herbicidal action of acetic acid, (2,3,4-trichlorophenoxy)- is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, it causes uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the formulation of Agent Orange, a defoliant used during the Vietnam War.
Uniqueness
Acetic acid, (2,3,4-trichlorophenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its herbicidal activity is comparable to other chlorophenoxy acids, but the presence of three chlorine atoms in the 2,3,4-positions makes it particularly effective against certain types of weeds.
Eigenschaften
CAS-Nummer |
25141-27-9 |
|---|---|
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-(2,3,4-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
QMSFHWZMMPPKIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


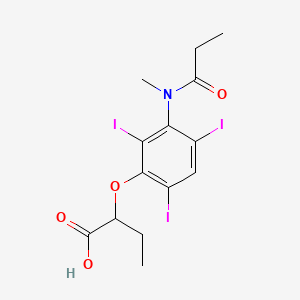


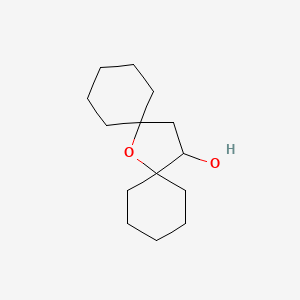
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

